

Comparative Analysis of Structure-Activity Relationships in Benzoic Acid Sulfonamide Analogs

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Compound of Interest

Compound Name: 2-(Ethanesulphonylamino)benzoic acid

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A detailed guide for researchers and drug development professionals on the structure-activity relationships (SAR) of **2-(ethanesulphonylamino)benzoic acid** analogs and related sulfonamide derivatives, with a focus on their diverse biological activities.

The **2-(ethanesulphonylamino)benzoic acid** scaffold and its analogs are of significant interest in medicinal chemistry due to their versatile biological activities. This guide provides a comparative analysis of the structure-activity relationships of these compounds, drawing on data from various studies on related benzenesulfonamide and N-acylsulfonamide derivatives. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents.

Anticancer Activity: Inhibition of Oxidative Phosphorylation

A series of benzene-1,4-disulfonamides have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for cancers dependent on aerobic metabolism. The structure-activity relationship of these analogs was explored, leading to the discovery of highly potent compounds.[1]

Table 1: SAR of Benzene-1,4-disulfonamide Analogs as OXPHOS Inhibitors[1]

Compound	R Group	Cytotoxicity IC50 (μ M) - MIA PaCa-2	Cytotoxicity IC50 (μ M) - BxPC-3
1	-H	>10	>10
53	3-isopropyl-1,2,4-oxadiazole	0.05	Not Reported
64 (DX3-234)	Complex Moiety	Potent (data not specified)	Potent (data not specified)
65 (DX3-235)	Complex Moiety	Nanomolar Inhibition	Nanomolar Inhibition

Key SAR Insights:

- The unsubstituted benzene-1,4-disulfonamide (Compound 1) showed minimal cytotoxic activity.
- Introduction of a 3-isopropyl-1,2,4-oxadiazole moiety (Compound 53) dramatically increased the potency, with an IC50 value of 0.05 μ M in MIA PaCa-2 cells.[1]
- Further complex modifications led to the discovery of highly potent analogs like 64 (DX3-234) and 65 (DX3-235) with nanomolar inhibitory activity.[1]

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives are well-known inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including cancer.[2][3]

Table 2: SAR of Isatin-Benzenesulfonamide Conjugates as Carbonic Anhydrase Inhibitors[2]

Compound	Modification	hCA I KI (nM)	hCA II KI (nM)	hCA IX KI (nM)	hCA XII KI (nM)
AAZ (Standard)	Acetazolamide	-	-	-	-
III	4-(2-(1-ethyl-2-oxoindolin-3-ylidene)hydrazine-1-carbonyl)benzenesulfonamide	Not Reported	Not Reported	8.9	Not Reported
IV	Isatin hydrazinyl benzenesulfonamide derivative	Not Reported	Not Reported	7.8	Not Reported
2h	Indole-2,3-dione derivative	45.10	5.87	Not Reported	Not Reported

Key SAR Insights:

- The benzenesulfonamide moiety is a critical pharmacophore for carbonic anhydrase inhibition.
- Conjugation of the benzenesulfonamide with an isatin scaffold has yielded potent inhibitors of tumor-associated hCA IX and XII isoforms.[\[2\]](#)
- Specific substitutions on the isatin and linker moieties significantly influence the inhibitory potency and selectivity against different CA isoforms.

Anti-Hepatic Fibrosis Activity: Inhibition of the JAK1-STAT1/3 Pathway

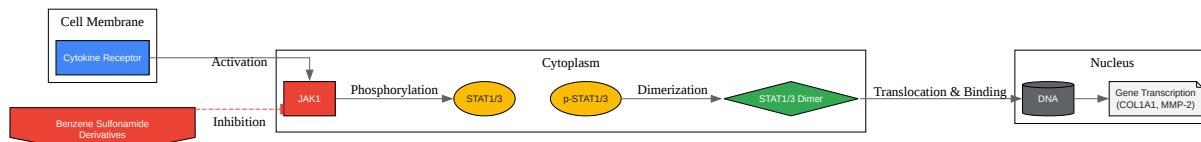
A novel series of benzene sulfonamide derivatives have demonstrated significant anti-hepatic fibrosis activity by inhibiting the JAK1-STAT1/3 signaling pathway.[4]

Table 3: Anti-Hepatic Fibrosis Activity of Benzene Sulfonamide Derivatives[4]

Compound	Inhibition Rate (%)
IMB16-4 (Lead)	35.9
11a	42.3
11b	48.7
46a	61.7
46b	54.8
46c	60.7
Costunolide (Control)	45.4
EGCG (Control)	25.3

Key SAR Insights:

- The lead compound, IMB16-4, exhibited moderate anti-hepatic fibrosis activity.
- Modifications to the scaffold led to compounds (46a, 46b, and 46c) with significantly enhanced activity, almost 1.5-fold that of the lead compound.[4]
- These potent compounds were found to inhibit the gene expression of COL1A1 and MMP-2, and the protein expression of key fibrotic markers by targeting the JAK1-STAT1/3 pathway. [4]



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Figure 1: Inhibition of the JAK1-STAT1/3 pathway by benzene sulfonamide derivatives.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Cancer cell lines (e.g., MIA PaCa-2, BxPC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
- Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
- MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against different human carbonic anhydrase (hCA) isoforms is assessed using a stopped-flow instrument to measure the CO₂ hydration activity.

- Enzyme and Substrate Preparation: The appropriate hCA isoenzyme is used, with 4-nitrophenyl acetate as the substrate.
- Assay Procedure: The assay is performed at 25°C in a total volume of 200 μ L containing Tris-HCl buffer (pH 7.4), the hCA enzyme, and the test inhibitor at varying concentrations.
- Reaction Initiation: The reaction is initiated by the addition of the substrate.
- Data Analysis: The initial rates of reaction are monitored, and the KI values are determined by non-linear least-squares fitting of the Michaelis-Menten equation.

Western Blot Analysis for JAK-STAT Pathway Proteins

- Cell Lysis: Cells treated with the test compounds are lysed using RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration in the lysates is determined using a BCA protein assay kit.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of JAK1 and STAT1/3, as well as antibodies for fibrotic markers (e.g., COL1A1, α -SMA).
- Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Figure 2: General workflow for the synthesis and biological evaluation of sulfonamide analogs.

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